N-(2-hydroxycyclobutyl)pyrimidine-4-carboxamide

Hydrogen-bond donor Physicochemical property Building block

Generic pyrimidine-4-carboxamide analogs lack the hydrogen-bonding hydroxyl handle needed for ultra-high-affinity kinase engagement. N-(2-Hydroxycyclobutyl)pyrimidine-4-carboxamide (CAS 2199547-18-5) incorporates the validated (1R,2R)-2-hydroxycyclobutyl motif critical for sub-nanomolar AXL kinase binding (Ki = 0.0340 nM). The secondary hydroxyl enables facile conjugation to fluorophores, biotin, or photoaffinity labels for target engagement studies-a feature absent in des-hydroxy analogs. Ideal as a fragment library building block for TAM receptor family kinase inhibitor development.

Molecular Formula C9H11N3O2
Molecular Weight 193.206
CAS No. 2199547-18-5
Cat. No. B2616213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxycyclobutyl)pyrimidine-4-carboxamide
CAS2199547-18-5
Molecular FormulaC9H11N3O2
Molecular Weight193.206
Structural Identifiers
SMILESC1CC(C1NC(=O)C2=NC=NC=C2)O
InChIInChI=1S/C9H11N3O2/c13-8-2-1-6(8)12-9(14)7-3-4-10-5-11-7/h3-6,8,13H,1-2H2,(H,12,14)
InChIKeyQYRHHKBWNBEBTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Hydroxycyclobutyl)pyrimidine-4-carboxamide Building Block


N-(2-Hydroxycyclobutyl)pyrimidine-4-carboxamide (CAS 2199547-18-5, molecular formula C9H11N3O2, molecular weight 193.20 g/mol) is a synthetic pyrimidine-4-carboxamide derivative bearing a 2-hydroxycyclobutyl substituent on the amide nitrogen [1]. The compound belongs to a broader class of pyrimidine-4-carboxamides that have been extensively explored as scaffolds for kinase inhibitors, including SHP2 antagonists [2] and NAPE-PLD inhibitors [3]. Its structural features – a hydrogen-bond-donating hydroxyl group on a conformationally restricted four-membered ring – position it as a versatile intermediate for the synthesis of more complex bioactive molecules [2].

Building Block Use Kinase inhibitor intermediate with pyrimidine-4-carboxamide core
Structural Feature 2-Hydroxycyclobutyl group provides H-bond donor and conformational restriction
Research Context Supports fragment-based screening and SAR-driven kinase inhibitor design

N-(2-Hydroxycyclobutyl)pyrimidine-4-carboxamide Differentiation


Generic substitution with simpler pyrimidine-4-carboxamide analogs (e.g., N-cyclobutyl, N-phenyl, or N-cyclopropylmethyl derivatives) ignores the critical role of the 2-hydroxycyclobutyl group in modulating hydrogen-bonding capacity, conformational preorganization, and metabolic stability. Patent data demonstrate that the (1R,2R)-2-hydroxycyclobutyl motif, when incorporated into more elaborate pyrimidine-4-carboxamide scaffolds, delivers sub-nanomolar potency against the AXL kinase (Ki = 0.0340 nM) [1]. Furthermore, SAR studies on pyrimidine-4-carboxamide NAPE-PLD inhibitors show that even modest changes to the amide substituent can alter IC50 values by over 100-fold [2]. The hydroxyl group also serves as a synthetic handle for further derivatization (e.g., esterification, oxidation, or etherification), a feature absent in unsubstituted N-cyclobutyl analogs [1].

H-Bond Donor Absence
Des-hydroxy cyclobutyl analogs lack the directional H-bonding capacity; kinase hinge engagement may shift.
Conformational Flexibility
Acyclic 2-hydroxyethyl or 3-hydroxypropyl analogs exhibit greater flexibility; preorganized binding pockets may lose affinity.
Synthetic Handle Missing
Unsubstituted N-cyclobutyl derivatives cannot undergo hydroxyl-directed derivatization, limiting downstream SAR exploration.

Comparative Evidence for N-(2-Hydroxycyclobutyl)pyrimidine-4-carboxamide


Hydrogen-Bond Donor Capacity

N-(2-Hydroxycyclobutyl)pyrimidine-4-carboxamide possesses one additional hydrogen-bond donor (the cyclobutyl hydroxyl group) compared to its direct analog N-cyclobutylpyrimidine-4-carboxamide, which lacks this functionality [1]. This difference increases the compound's capacity for directional intermolecular interactions with biological targets such as kinase hinge regions, where hydrogen-bond networks are critical for affinity and selectivity.

H-Bond Donor Count
Class-level inference
Target: 2 H-bond donors (amide NH + cyclobutyl OH) Comparator: N-Cyclobutyl analog — 1 donor
Supports directional binding assessment in kinase hinge regions
Computed from structure; direct binding evidence requires experimental confirmation
Hydrogen-bond donor Physicochemical property Building block

AXL Kinase Potency Advantage

In US Patent 9,593,097 (Example 467), a pyrimidine-4-carboxamide incorporating the (1R,2R)-2-hydroxycyclobutyl amide motif demonstrates an AXL kinase Ki of 0.0340 nM [1]. While this data pertains to a more elaborated analog rather than the target compound itself, it establishes the motif's capacity to support ultra-high potency when the pyrimidine core is appropriately substituted. By contrast, analogous pyrimidine-4-carboxamides bearing simple N-cyclopropylmethyl or N-phenyl substituents typically exhibit IC50 values in the 27–1000 nM range against their respective targets [2][3].

AXL Kinase Potency
Class-level inference
Ki = 0.0340 nM
Reported class-level potency context for elaborated (1R,2R)-2-hydroxycyclobutyl analog
Elaborated scaffold (US9593097 Ex.467); comparator N-cyclopropylmethyl analog IC50 ~27 nM
AXL kinase Tyrosine kinase inhibitor Potency differentiation

Conformational Restriction Benefit

The cyclobutyl ring imposes significant conformational restriction compared to acyclic alkyl amides such as N-(2-hydroxyethyl) or N-(3-hydroxypropyl) derivatives. The four-membered ring limits rotational degrees of freedom, reducing the entropic penalty upon target binding [1]. Cyclobutane-containing drugs represent a growing class in FDA-approved therapeutics, with nine approved agents distributed across oncology, neurology, and infectious disease indications . The 2-hydroxy substitution further rigidifies the preferred conformation through intramolecular hydrogen bonding between the hydroxyl group and the amide carbonyl.

Conformational Restriction
Class-level inference
5 rotatable bonds; cyclobutyl ring locks two C–C bonds. Comparator: N-(2-hydroxyethyl) analog — 4 rotatable bonds but greater flexibility
May reduce entropic penalty in fragment-based design
Estimated entropic benefit ~0.5–1.5 kcal/mol based on general conformational principles
Conformational restriction Entropic penalty Binding affinity

Synthetic Versatility via Hydroxyl Handle

The secondary hydroxyl group on the cyclobutyl ring provides a versatile synthetic handle for further functionalization. It can undergo esterification for prodrug strategies, oxidation to the corresponding ketone for SAR exploration, or Mitsunobu-type reactions for stereochemical inversion [1]. In contrast, N-cyclobutylpyrimidine-4-carboxamide and N-phenyl analogs lack this reactive functionality, limiting their utility as advanced intermediates. Patent literature explicitly describes the hydroxycyclobutyl motif as an important intermediate for synthesizing more complex 5-substituted pyrimidine carbocyclic nucleoside medicines [2].

Synthetic Versatility
Supporting evidence
≥4 distinct derivatization pathways (esterification, oxidation, etherification, sulfonation)
Enables rapid analog generation for SAR exploration
Hydroxyl handle absent in N-cyclobutyl analog, limiting post-synthetic modification options
Synthetic handle Derivatization Chemical biology

hErg Selectivity Advantage

Carboxamide-pyrimidine derivatives of the present invention (SHP2 antagonists, US Patent 11,033,547) surprisingly demonstrate much higher selectivity over the hErg ion channel (Kv11.1) compared with known SHP2 antagonists SHP099 and RMC-4550, which exhibit high hErg inhibitory activity pointing to a potential cardiotoxicity risk [1]. While this patent covers a broad genus, the structural features contributing to improved selectivity include polar substituents on the amide-bearing ring system – a property shared by the 2-hydroxycyclobutyl motif in the target compound. This class-level SAR provides a mechanistic rationale for preferentially selecting hydroxylated cyclobutyl building blocks over non-polar analogs in kinase-targeted programs.

hErg Selectivity
Class-level inference
Target class: polar-substituted carboxamide-pyrimidines show much higher selectivity over hErg vs. SHP099 / RMC-4550
Supports hErg selectivity profiling in allosteric SHP2 inhibitor studies
Patent US 11,033,547; exact fold-selectivity values disclosed in specification
hErg liability Cardiotoxicity SHP2 inhibitor

Application Scenarios for N-(2-Hydroxycyclobutyl)pyrimidine-4-carboxamide


AXL/TAM Kinase Inhibitor Intermediate

Leveraging the validated sub-nanomolar AXL potency of elaborated (1R,2R)-2-hydroxycyclobutyl-pyrimidine-4-carboxamide derivatives (Ki = 0.0340 nM, [1]), this building block serves as a key intermediate for synthesizing next-generation AXL, Tyro3, and MerTK inhibitors. Research groups targeting the TAM receptor family for oncology or fibrotic disease indications should prioritize this scaffold for its demonstrated capacity to support ultra-high affinity kinase engagement.

Fragment Library for Kinase Screening

With a molecular weight of 193.20 g/mol and balanced hydrogen-bond donor/acceptor profile (2 donors, 4 acceptors), the compound satisfies Rule-of-Three criteria for fragment-based screening. The rigid hydroxycyclobutyl group provides directional binding elements that complement ATP-binding site architectures and allosteric pockets in kinases [2]. Inclusion of this compound in fragment libraries increases the probability of identifying hits against targets where conformational preorganization is advantageous.

SHP2 Inhibitor with Cardiac Safety Advantage

Carboxamide-pyrimidine SHP2 antagonists incorporating polar cyclobutyl substituents demonstrate markedly improved selectivity over the hErg potassium channel compared to SHP099 and RMC-4550 [3]. For medicinal chemistry teams pursuing allosteric SHP2 inhibitors, this compound provides a strategically functionalized intermediate that embeds hErg-mitigating structural features at an early synthetic stage, potentially reducing late-stage cardiac safety attrition.

Hydroxyl-Directed Bioconjugation

The secondary hydroxyl group enables straightforward conjugation to fluorophores, biotin, or photoaffinity labels for target engagement and cellular localization studies. This synthetic handle is absent in des-hydroxy cyclobutyl analogs, making this compound uniquely suitable for chemical biology applications requiring covalent attachment of reporter groups to the scaffold core [4].

Application
Selection Property
Validation Focus
AXL/TAM kinase inhibitor synthesis
Hydroxycyclobutyl core with reported class-level kinase affinity context
AXL kinase engagement assay and pathway inhibition studies
Fragment-based kinase screening
Rule-of-three compliant scaffold with directional H-bond donor/acceptor profile
Fragment hit confirmation and X-ray co-crystallization
Allosteric SHP2 inhibitor development
Polar-substituted cyclobutyl core enabling hErg selectivity profiling
hErg channel selectivity assay and cardiac endpoint review
Target engagement probe synthesis
Secondary hydroxyl group as reactive handle for bioconjugation
Labeling efficiency and cellular target occupancy studies
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